Soyasaponin Af

Description

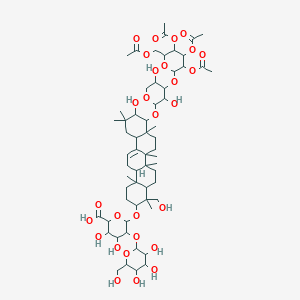

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H94O28/c1-25(64)78-23-33-44(80-26(2)65)47(81-27(3)66)48(82-28(4)67)55(84-33)86-43-31(68)22-79-52(42(43)74)89-50-49(75)56(5,6)20-30-29-12-13-35-58(8)16-15-36(59(9,24-63)34(58)14-17-61(35,11)60(29,10)19-18-57(30,50)7)85-54-46(40(72)39(71)45(87-54)51(76)77)88-53-41(73)38(70)37(69)32(21-62)83-53/h12,30-50,52-55,62-63,68-75H,13-24H2,1-11H3,(H,76,77)/t30-,31-,32+,33+,34+,35+,36-,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,47-,48+,49-,50+,52-,53-,54+,55-,57+,58-,59+,60+,61+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSMRIGRPILHCA-DENCXTLESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C)(C)C)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)C)(C)C)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H94O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317200 | |

| Record name | Soyasaponin Af | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117230-32-7 | |

| Record name | Soyasaponin Af | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117230-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin Af | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Soyasaponin Af in Glycine max: A Technical Guide

This document provides an in-depth technical overview of the biosynthetic pathway of Soyasaponin Af, a group A triterpenoid saponin found in soybean (Glycine max). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms underlying the production of these bioactive compounds. This guide details the enzymatic steps, key genes, and experimental methodologies used to elucidate this complex pathway.

Introduction to Soyasaponins

Soyasaponins are a diverse group of oleanane-type triterpenoid saponins that accumulate to high levels in soybean, particularly in the seed hypocotyls. They are classified into several groups based on the structure of their aglycone (sapogenin) core. Group A saponins, including this compound, possess a soyasapogenol A aglycone and are characterized by a bitter, astringent taste. In contrast, group B saponins, derived from soyasapogenol B, are known for their health-promoting benefits. The structural diversity of these molecules arises from a series of oxidation and glycosylation steps, which determine their biological activities. Understanding the biosynthetic pathway is crucial for metabolic engineering efforts aimed at improving soybean food quality and enhancing the production of beneficial saponins.

The Biosynthetic Pathway from 2,3-Oxidosqualene to this compound

The biosynthesis of all soyasaponins originates from the mevalonate (MVA) pathway in the cytoplasm, which produces the precursor 2,3-oxidosqualene. From this central precursor, a multi-step enzymatic cascade involving cyclization, a series of oxidations, and sequential glycosylations leads to the formation of this compound.

The pathway begins with the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene backbone, β-amyrin. This reaction is catalyzed by β-amyrin synthase (BAS). The β-amyrin core then undergoes a series of crucial oxidative modifications catalyzed by cytochrome P450 (CYP450) enzymes. The hydroxylation at the C-24 position is performed by a member of the CYP93E family, followed by hydroxylation at the C-22 position. A key branching point in the pathway is the subsequent oxidation at the C-21 position, catalyzed by CYP72A69, which converts the soyasapogenol B backbone into soyasapogenol A, the definitive aglycone for all group A saponins.

Once the soyasapogenol A aglycone is formed, a series of glycosylations at the C-3 and C-22 positions occurs, catalyzed by various UDP-dependent glycosyltransferases (UGTs). Finally, an acetyltransferase acts on the terminal sugar of the C-22 sugar chain to produce the final this compound molecule.

Key Enzymes in the Pathway

The biosynthesis of this compound is orchestrated by several key enzyme families. The functional characterization of the genes encoding these enzymes has been pivotal in understanding the pathway's regulation.

| Enzyme Class | Gene Name(s) | Function | Reference |

| Oxidosqualene Cyclase | GmBAS1, GmBAS2 | Cyclization of 2,3-oxidosqualene to β-amyrin. | |

| Cytochrome P450 | CYP93E family | Catalyzes C-24 hydroxylation of β-amyrin. | |

| Cytochrome P450 | CYP72A69 (Sg-5) | Catalyzes C-21 hydroxylation of soyasapogenol B to form soyasapogenol A. A loss-of-function mutation redirects flux to group B/DDMP saponins. | |

| Glycosyltransferase | GmCSyGT1 | Catalyzes the addition of the first sugar (glucuronic acid) to the C-3 position of the aglycone. | |

| Glycosyltransferase | UGT73P2, UGT73P10 | Involved in the sequential glycosylation at the C-3 position. | |

| Glycosyltransferase | UGT73F4 (Sg-1a), UGT73F2 (Sg-1b) | Allelic variants that determine the terminal sugar species on the C-22 sugar chain, leading to different group A saponins. | |

| Acyltransferase | GmSSAcT1 | A BAHD acetyltransferase responsible for the full acetylation of the terminal sugar at the C-22 position in group A soyasaponins. |

Quantitative Data on Soyasaponin Distribution

The accumulation of soyasaponins varies significantly among different tissues of the soybean plant. Quantitative analyses have revealed that the hypocotyl (germ) is the primary site of group A saponin accumulation.

| Soybean Tissue | Total Saponin Content (% of dry weight) | Distribution of Saponin Groups | Reference |

| Whole Seed | ~4-6% | ~80% Group B, ~20% Group A | |

| Hypocotyl (Germ) | High concentration | Contains nearly all of the group A soyasaponins. Group B saponins are also present. | |

| Cotyledons | Moderate concentration | Group B soyasaponins are nearly equally distributed between the germ and cotyledons. | |

| Hulls | Low concentration | Contains very little of either isoflavones or saponins. |

Experimental Methodologies

The elucidation of the soyasaponin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for the key experiments involved.

Gene Identification and Cloning

The identification of genes, such as those encoding CYP450s and UGTs, often begins with genetic analysis of soybean variants that exhibit different saponin profiles. Map-based cloning is a classical approach used to pinpoint the genetic locus responsible for a specific metabolic phenotype, as was done for the Sg-5 locus (CYP72A69). Once a candidate gene is identified, standard molecular biology techniques are used for its isolation and cloning.

Heterologous Expression and Enzyme Assays

To confirm the function of a candidate enzyme, its corresponding gene is typically expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae) or E. coli.

Protocol: Functional Characterization of a Glycosyltransferase (UGT)

-

Cloning: The full-length cDNA of the candidate UGT gene is amplified from soybean tissue (e.g., developing seeds) via RT-PCR and cloned into a yeast expression vector.

-

Transformation: The expression vector is transformed into a suitable yeast strain.

-

Protein Expression: Yeast cultures are grown, and protein expression is induced according to the vector's specific promoter system.

-

Microsome Preparation: Yeast cells are harvested, lysed, and centrifuged to isolate the microsomal fraction, where membrane-bound enzymes like UGTs and CYP450s are located.

-

Enzyme Assay: The reaction mixture is prepared containing:

-

Microsomal protein extract.

-

The appropriate acceptor substrate (e.g., soyasapogenol B monoglucuronide).

-

The specific UDP-sugar donor (e.g., UDP-galactose, UDP-rhamnose).

-

A suitable buffer.

-

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: The reaction is stopped, and the products are extracted. The reaction products are then analyzed using HPLC or LC-MS to identify the newly formed glycosylated compound by comparing its retention time and mass spectrum with authentic standards.

The Enigmatic Presence of Soyasaponin Af in Legumes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponins, a diverse group of triterpenoid glycosides, are secondary metabolites naturally occurring in various legumes. Among these, Soyasaponin Af, a member of the group A soyasaponins, has garnered scientific interest for its potential biological activities. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound in leguminous plants. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols for its analysis, and insights into its potential mechanisms of action through signaling pathway diagrams. Understanding the distribution and properties of this compound is crucial for its potential applications in research, functional food development, and as a lead compound in drug discovery.

Natural Occurrence and Distribution of this compound

This compound is primarily found in plants belonging to the Fabaceae (legume) family. Its concentration can vary significantly depending on the legume species, cultivar, plant part, and environmental growing conditions. While extensive data exists for total soyasaponins and broader groups, specific quantitative data for this compound remains an active area of research.

Quantitative Data Summary

The following tables summarize the available quantitative data for group A soyasaponins (which includes this compound) and other relevant soyasaponin groups in various legumes. It is important to note that direct quantitative comparisons can be challenging due to variations in analytical methods and reporting units.

Table 1: Concentration of Group A and Group B Soyasaponins in Various Legumes

| Legume Species | Cultivar/Variety | Plant Part | Group A Soyasaponins (mg/g DW) | Group B Soyasaponins (mg/g DW) | Total Soyasaponins (mg/g DW) | Reference |

| Soybean (Glycine max) | Not Specified | Germ | Enriched in Group A | Nearly equal to cotyledons | - | |

| Not Specified | Cotyledons | Lower than germ | Nearly equal to germ | - | ||

| 4 Illinois Varieties | Whole Bean | ~20% of total | ~80% of total | 40-60 | ||

| Defatted Flour | - | 0.661 (Ab/Ac) | 1.064 (Bc/Be) + Saponin B + DDMP Saponin | 4.446 | ||

| Chickpea (Cicer arietinum) | Not Specified | Raw | - | - | 0.297 | |

| Faba Bean (Vicia faba) | Not Specified | Raw | - | - | 0.113 |

DW: Dry Weight. Note: this compound is a component of the Group A soyasaponins. The values for Group A in this table represent the total of this group and not specifically this compound, for which individual quantification is less commonly reported.

Table 2: Concentration of Other Relevant Soyasaponins in Legumes

| Legume Species | Soyasaponin | Concentration | Plant Part | Reference |

| Soybean (Glycine max) | Total Group B | 2.50 - 5.85 µmol/g | 46 varieties | |

| Lentil (Lens culinaris) | Soyasaponin I | 636 - 735 mg/kg | Raw seeds | |

| Soyasaponin βg | 672 - 1807 mg/kg | Raw seeds | ||

| Pea (Pisum sativum) | Soyasaponin Bb | Present | Sprouts of 2 Korean cultivars |

Experimental Protocols

Accurate quantification of this compound requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for the separation and quantification of soyasaponins.

Sample Preparation and Extraction

A generalized protocol for the extraction of soyasaponins from legume material is as follows:

-

Grinding: Dry the legume material (seeds, leaves, roots, etc.) and grind it into a fine powder.

-

Defatting (Optional but Recommended): For high-lipid samples like soybeans, perform a pre-extraction with a non-polar solvent such as hexane to remove lipids.

-

Extraction: Extract the powdered material with an aqueous alcohol solution (typically 70-80% methanol or ethanol) at room temperature with continuous stirring for several hours.

-

Concentration: Filter the extract and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain a crude saponin extract.

-

Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile and water, often with a small percentage of an acidifier like acetic acid or trifluoroacetic acid to improve peak shape.

-

Detection: A UV detector set at a low wavelength (around 205 nm) is often used for the detection of soyasaponins as they lack a strong chromophore. An Evaporative Light Scattering Detector (ELSD) can also be utilized.

-

Quantification: Quantification is achieved by comparing the peak areas of the sample with those of a known concentration of a purified this compound standard. If a pure standard is unavailable, semi-quantification can be performed using a standard of a structurally similar soyasaponin.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers higher sensitivity and selectivity for the analysis of soyasaponins.

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically operated in the negative ion mode.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap mass analyzers can be used.

-

Detection Mode: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed for their high specificity and sensitivity.

-

Structural Elucidation: Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of unknown soyasaponins by analyzing their fragmentation patterns.

The following diagram illustrates a general workflow for the analysis of this compound.

Biological Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of soyasaponins. While specific studies on this compound are limited, the broader class of soyasaponins has been shown to modulate key signaling pathways involved in inflammation and cancer.

PI3K/Akt/NF-κB Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some soyasaponins have been shown to inhibit this pathway, thereby exerting anti-inflammatory and anti-cancer effects.

The following diagram illustrates the key components of the PI3K/Akt/NF-κB signaling pathway.

The Anti-Cancer Potential of Soyasaponin Af: A Technical Overview of Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underlying the anti-cancer properties of Soyasaponin Af, a triterpenoid saponin found in soybeans. While research on this compound is ongoing, this document synthesizes the current understanding of its and closely related soyasaponins' effects on cancer cell lines, focusing on apoptosis, cell cycle regulation, and the modulation of key signaling pathways. This guide also provides detailed protocols for the key experimental assays used to elucidate these mechanisms.

Core Mechanisms of Action

Soyasaponins, as a class of compounds, have demonstrated significant anti-cancer activities. Their therapeutic potential stems from their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and interfere with signaling pathways crucial for tumor growth and metastasis. While direct quantitative data for this compound is limited in publicly available literature, studies on its isomers, such as Soyasaponin Ag, and other soyasaponins provide a strong foundation for understanding its likely mechanisms of action.

Data Presentation: The Anti-Cancer Efficacy of Soyasaponins

The following tables summarize the quantitative data available for various soyasaponins in different cancer cell lines, offering a comparative perspective on their potency and effects. It is important to note that these values can vary depending on the cell line and experimental conditions.

Table 1: Cytotoxicity of Soyasaponins in Various Cancer Cell Lines (IC50 Values)

| Soyasaponin | Cancer Cell Line | IC50 Value (µM) | Reference |

| Soyasaponin I | HCT116 (Colon Cancer) | 161.4 | |

| Soyasaponin I | LoVo (Colon Cancer) | 180.5 | |

| Soyasaponin I | MCF-7 (Breast Cancer) | 73.87 ± 3.60 | |

| Soyasaponin IV | MCF-7 (Breast Cancer) | 32.54 ± 2.40 | |

| Saikosaponin A | SK-N-AS (Neuroblastoma) | 14.14 (24h), 12.41 (48h) |

Table 2: Effect of Soyasaponin Ag on Apoptosis in Triple-Negative Breast Cancer (TNBC) Cells

| Cell Line | Treatment | Apoptosis Rate (%) | Reference |

| MDA-MB-468 | Control | ~5 | |

| MDA-MB-468 | Soyasaponin Ag (2 µM) | ~15 | |

| MDA-MB-468 | Soyasaponin Ag (4 µM) | ~25 | |

| MDA-MB-231 | Control | ~8 | |

| MDA-MB-231 | Soyasaponin Ag (2 µM) | ~18 | |

| MDA-MB-231 | Soyasaponin Ag (4 µM) | ~30 |

Table 3: Effect of Saikosaponin-d on Cell Cycle Distribution in Anaplastic Thyroid Cancer Cells (ARO)

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 55.1 ± 2.3 | 30.2 ± 1.8 | 14.7 ± 1.5 | |

| Saikosaponin-d (10 µM) | 65.2 ± 2.8 | 22.1 ± 1.6 | 12.7 ± 1.3 | |

| Saikosaponin-d (15 µM) | 72.3 ± 3.1 | 15.4 ± 1.4 | 12.3 ± 1.2 | |

| Saikosaponin-d (20 µM) | 78.4 ± 3.5 | 10.1 ± 1.1 | 11.5 ± 1.1 |

Signaling Pathways Modulated by Soyasaponins

Soyasaponins exert their anti-cancer effects by modulating critical signaling pathways that regulate cell survival, proliferation, and metastasis.

The MAPK Signaling Pathway

One of the key pathways targeted by soyasaponins is the Mitogen-Activated Protein Kinase (MAPK) pathway. Research on Soyasaponin Ag, an isomer of this compound, has shown that it can inhibit the progression of triple-negative breast cancer (TNBC) by targeting the DUSP6/MAPK signaling axis. Soyasaponin Ag upregulates the expression of Dual Specificity Phosphatase 6 (DUSP6), which in turn inactivates MAPK1 and MAPK14, leading to the suppression of cancer cell growth and induction of apoptosis.

Inhibition of the MAPK signaling pathway by this compound (inferred from Soyasaponin Ag).

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade often dysregulated in cancer, promoting cell survival and proliferation. Some saponins have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest. While direct evidence for this compound is pending, it is plausible that it may also exert its anti-cancer effects through the modulation of this pathway.

Potential inhibition of the PI3K/Akt signaling pathway by Soyas

Unveiling the Anti-inflammatory Potential of Soyasaponins: A Technical Guide to Modulated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of soyasaponins, with a focus on the modulation of key signaling pathways. While direct and extensive research on Soyasaponin Af is emerging, this document synthesizes the significant body of evidence from closely related soyasaponins, such as A1, A2, Ab, Ag, and Group B soyasaponins. This information serves as a robust framework for understanding the potential therapeutic applications of soyasaponins, including this compound, in inflammatory diseases.

Core Anti-inflammatory Mechanisms of Soyasaponins

Soyasaponins have demonstrated potent anti-inflammatory activities both in vitro and in vivo. Their multifaceted mechanism of action involves the downregulation of pro-inflammatory mediators and the modulation of critical intracellular signaling cascades. The primary pathways implicated in the anti-inflammatory effects of soyasaponins include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt, often initiated by the activation of Toll-like Receptor 4 (TLR4).

Quantitative Data on the Inhibition of Inflammatory Mediators

The following tables summarize the quantitative effects of various soyasaponins on the production of key inflammatory molecules. This data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and in vivo mouse models of inflammation.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Soyasaponins

| Soyasaponin | Mediator | Cell Line | Concentration/Dose | Inhibition (%) / IC50 | Reference |

| A1, A2, I | Nitric Oxide (NO) | RAW 264.7 | 25-200 µg/mL | Dose-dependent | |

| A1, A2, I | Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | 25-200 µg/mL | Dose-dependent | |

| A1, A2, I | Prostaglandin E2 (PGE2) | RAW 264.7 | 10, 20, 40 µM | Dose-dependent | |

| A1, A2, I | Cyclooxygenase-2 (COX-2) mRNA | RAW 264.7 | 10, 20, 40 µM | Dose-dependent | |

| A1, A2, I | Inducible Nitric Oxide Synthase (iNOS) mRNA | RAW 264.7 | 25-200 µg/mL | Dose-dependent | |

| Ab | Nitric Oxide (NO) | Peritoneal Macrophages | 1, 2, 5, 10 µM | IC50 = 1.6 ± 0.1 µM | |

| Ab | Prostaglandin E2 (PGE2) | Peritoneal Macrophages | 1, 2, 5, 10 µM | IC50 = 2.0 ± 0.1 ng/mL | |

| Ab | Tumor Necrosis Factor-α (TNF-α) | Peritoneal Macrophages | 1, 2, 5, 10 µM | IC50 = 1.3 ± 0.1 ng/mL | |

| Ab | Interleukin-1β (IL-1β) | Peritoneal Macrophages | 1, 2, 5, 10 µM | IC50 = 1.5 ± 0.1 pg/mL |

Table 2: In Vivo Anti-inflammatory Effects of Soyasaponins

| Soyasaponin | Model | Parameter | Dose | Effect | Reference |

| A1, A2, I | High-Fat Diet-Induced Obese Mice | Serum, Liver, Adipose Pro-inflammatory Cytokines | 20 mg/kg | Significant reduction | |

| A1, A2, I | LPS-challenged Mice | Serum TNF-α, IL-6, NO | 10, 20 µmol/kg·BW | Significant reduction | |

| Ab | TNBS-induced Colitic Mice | Colon Shortening, MPO Activity, COX-2, iNOS expression | Not specified | Inhibition |

Key Signaling Pathways Modulated by Soyasaponins

Toll-like Receptor 4 (TLR4) Signaling

TLR4 is a key pattern recognition receptor that initiates the inflammatory cascade upon binding to ligands like LPS. Several soyasaponins have been shown to interfere with this initial step. For instance, Soyasaponin Ab has been demonstrated to inhibit the binding of LPS to TLR4 on macrophages, thereby preventing downstream signaling. Soyasaponins A1, A2, and I have been found to decrease the expression of TLR4 and its co-receptor MD-2 in the liver of LPS-challenged mice.

Caption: Proposed inhibition of LPS binding to TLR4/MD-2 by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Soyasaponins exert a significant inhibitory effect on this pathway. Studies on soyasaponins A1, A2, and I have shown that they prevent the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes like iNOS, COX-2, TNF-α, and IL-6.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Soyasaponin Ag, an isomer of Soyasaponin A, has been shown to inhibit the MAPK signaling pathway by upregulating DUSP6, a phosphatase that negatively regulates MAPKs. While direct evidence for this compound is pending, the action of its isomer suggests a similar mechanism is plausible.

Potential Therapeutic Targets of Soyasaponin Af in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The complex interplay of genetic predisposition and environmental factors underscores the urgent need for novel therapeutic interventions. Soyasaponins, a class of triterpenoid glycosides found in legumes, have garnered significant attention for their potential health benefits. Among these, Soyasaponin Af, a prominent saponin in black beans (Phaseolus vulgaris L.), is emerging as a promising candidate for the modulation of metabolic pathways. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic targets in metabolic diseases, focusing on its molecular mechanisms of action.

Core Therapeutic Targets and Mechanisms of Action

Research indicates that this compound exerts its metabolic benefits by targeting key regulators of lipid metabolism and energy homeostasis. The primary mechanisms revolve around the inhibition of lipogenesis, the promotion of reverse cholesterol transport, and the activation of critical energy-sensing pathways.

Regulation of Lipid Metabolism

A pivotal study on an extract of black bean seed coats, where this compound is the principal saponin, demonstrated its profound effects on hepatic lipid metabolism. The extract significantly modulates the expression of genes involved in both lipid synthesis and transport.

a) Downregulation of Lipogenic Genes:

This compound has been shown to significantly reduce the hepatic expression of key lipogenic genes:

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcriptional regulator of fatty acid and triglyceride synthesis.

-

Fatty Acid Synthase (FAS): A crucial enzyme in the de novo synthesis of fatty acids.

-

3-hydroxy-3-methylglutaryl-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol biosynthesis.

By downregulating these genes, this compound effectively curtails the production of new fatty acids and cholesterol in the liver, thereby mitigating the lipid accumulation that is characteristic of NAFLD and obesity.

b) Upregulation of Reverse Cholesterol Transport Genes:

Concurrently, this compound promotes the removal of excess cholesterol from the liver by upregulating the expression of genes involved in reverse cholesterol transport:

-

ATP-binding cassette subfamily G member 5/8 (ABCG5/ABCG8): These transporters are critical for the secretion of cholesterol into the bile.

-

Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the conversion of cholesterol to bile acids, which is a major route for cholesterol excretion.

This dual action of inhibiting cholesterol synthesis while promoting its excretion highlights a potent hypolipidemic effect.

c) Modulation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α):

The extract rich in this compound was also found to increase the hepatic expression of PPAR-α. PPAR-α is a nuclear receptor that plays a central role in the regulation of fatty acid oxidation. Its activation leads to an increased breakdown of fatty acids for energy, further contributing to the reduction of hepatic lipid stores.

Activation of AMP-Activated Protein Kinase (AMPK)

Emerging evidence suggests that this compound can activate AMP-activated protein kinase (AMPK). AMPK is a critical energy sensor that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. In the context of metabolic diseases, AMPK activation leads to:

-

Increased glucose uptake in muscle and other tissues.

-

Enhanced fatty acid oxidation.

-

Inhibition of cholesterol and fatty acid synthesis.

The phosphorylation and subsequent activation of AMPK by this compound represents a key mechanism by which it may improve insulin sensitivity and reduce lipid accumulation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of a flavonoid and saponin-rich extract from black bean seed coats, with this compound as the primary saponin.

Table 1: Effect on Hepatic Gene Expression in C57BL/6 Mice

| Gene | Treatment Group | Fold Change vs. Control |

| SREBP-1c | High-Cholesterol Diet + Extract (0.5%) | ↓ 0.6 |

| FAS | High-Cholesterol Diet + Extract (0.5%) | ↓ 0.5 |

| HMGCR | High-Cholesterol Diet + Extract (0.5%) | ↓ 0.4 |

| ABCG5 | High-Cholesterol Diet + Extract (0.5%) | ↑ 2.5 |

| ABCG8 | High-Cholesterol Diet + Extract (0.5%) | ↑ 2.0 |

| CYP7A1 | High-Cholesterol Diet + Extract (0.5%) | ↑ 3.0 |

| PPAR-α | High-Cholesterol Diet + Extract (0.5%) | ↑ 1.8 |

**Table 2: Effect on Plasma Lipid Profile in C57

The Dance of Disruption: A Technical Guide to the Interaction of Soyasaponin Af with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponins, a complex group of triterpenoid glycosides found in soybeans, have garnered significant attention for their diverse biological activities, including their potent interactions with cellular membranes. This technical guide delves into the intricate mechanisms governing the interplay between a specific group A soyasaponin, Soyasaponin Af, and the cell membrane. Understanding these interactions is paramount for researchers in drug development and cellular biology, as they underpin the cytotoxic, anti-inflammatory, and other pharmacological effects of these natural compounds. This document provides a comprehensive overview of the current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While much of the available research pertains to soyasaponins as a group, this guide will focus on the activities attributed to group A soyasaponins, providing a foundational understanding of how this compound likely engages with and modulates cellular membranes.

Core Mechanisms of Interaction

The amphiphilic nature of soyasaponins, possessing both a hydrophobic triterpenoid aglycone and hydrophilic sugar chains, dictates their interaction with the lipid bilayer of cellular membranes.[1] The primary mechanisms of this interaction include membrane permeabilization, modulation of membrane fluidity, and engagement with specific membrane microdomains known as lipid rafts.

Membrane Permeabilization

A hallmark of saponin activity is their ability to increase the permeability of cell membranes.[2][3] This is primarily attributed to their interaction with membrane cholesterol, leading to the formation of pores or lesions in the membrane.[3][4] This disruption of the membrane integrity can lead to the leakage of intracellular components and ultimately, cell death.[3][4] The extent of permeabilization is dependent on the concentration of the soyasaponin and the cholesterol content of the membrane.[4]

Modulation of Membrane Fluidity

Soyasaponins can also alter the physical properties of the cell membrane, specifically its fluidity. Studies have shown that some saponins can decrease membrane fluidity, which can, in turn, affect the function of membrane-bound proteins and signaling pathways.[5][6] This alteration is thought to occur through the insertion of the hydrophobic aglycone into the lipid bilayer, restricting the movement of fatty acid chains.[6][7]

Interaction with Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction. Several studies have demonstrated that soyasaponins can modulate cellular signaling by interfering with the integrity and function of lipid rafts.[8][9] Specifically, soyasaponins have been shown to inhibit the recruitment of key signaling molecules, such as Toll-like receptor 4 (TLR4) and its adaptors MyD88 and TRIF, into lipid rafts, thereby suppressing inflammatory responses.[8][9] This effect is linked to the ability of soyasaponins to alter cholesterol homeostasis within these microdomains.

Quantitative Data on Soyasaponin Interactions

The following tables summarize quantitative data from various studies on the effects of soyasaponins on cellular systems. It is important to note that the specific soyasaponin, cell type, and experimental conditions can significantly influence the observed outcomes.

| Soyasaponin Type | Cell Line | Concentration | Effect | Reference |

| Total Soyasaponin Extract | HeLa | 0.4 mg/mL | LC50 after 4 days of treatment | |

| Total Soyasaponin Extract | Hep-G2 | 0.4 mg/mL | 9% increase in sub-G1 cells (apoptosis) | [2] |

| Soyasaponin Monomers I, A1, A2 | Cultured Myocardiocytes | 2 µg/mL | Decreased action potential parameters | |

| Soyasaponin Ag | B16F10 Melanoma Cells | 25-100 µM | No significant effect on cell viability after 48h | [10] |

| Group B Soyasaponin Extract | Hep-G2 | 0.389 ± 0.02 mg/mL | LC50 as measured by MTT assay | [11] |

| Soyasaponin | Hepa1c1c7 Cells | 100 µg/mL | 39% growth inhibition after 48h | [12] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the interaction of soyasaponins with cellular membranes.

Membrane Permeabilization Assay

This protocol is a general method to assess the ability of a compound to permeabilize the cell membrane, often measured by the release of an intracellular enzyme like lactate dehydrogenase (LDH) or the uptake of a membrane-impermeant dye like propidium iodide (PI).

Protocol:

-

Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include positive (e.g., Triton X-100) and negative (vehicle) controls.

-

LDH Release Assay:

-

Collect the cell culture supernatant.

-

Lyse the remaining cells to determine the maximum LDH release.

-

Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant and the cell lysate according to the manufacturer's instructions.

-

Calculate the percentage of LDH release as (LDH in supernatant) / (LDH in supernatant + LDH in lysate) x 100.

-

-

PI Staining and Flow Cytometry:

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in a buffer containing propidium iodide.

-

Analyze the cells using a flow cytometer to quantify the percentage of PI-positive (permeabilized) cells.

-

Lipid Raft Isolation by Sucrose Gradient Ultracentrifugation

This method is used to isolate detergent-resistant membrane fractions, which are enriched in lipid rafts.

Protocol:

-

Cell Lysis: Treat cells with this compound. Lyse the cells in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) on ice.

-

Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., 40%, 30%, and 5% sucrose layers).

-

Ultracentrifugation: Layer the cell lysate on top of the sucrose gradient and centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C.

-

Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will float to the interface between the 5% and 30% sucrose layers due to their low density.

-

Analysis: Analyze the collected fractions by Western blotting for the presence of lipid raft marker proteins (e.g., flotillin-1, caveolin-1) and the proteins of interest (e.g., TLR4, MyD88) to determine their localization.[9]

Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Staining: Harvest and wash the cells. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathways and Visualizations

The interaction of this compound with the cellular membrane can trigger various downstream signaling cascades, leading to cellular responses such as inflammation and apoptosis.

Inhibition of TLR4 Signaling Pathway

Soyasaponins have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by disrupting the TLR4 signaling pathway at the level of lipid rafts.

Caption: Inhibition of TLR4 signaling by this compound disruption of lipid rafts.

Mitochondria-Dependent Apoptosis Pathway

Soyasaponins can induce apoptosis through the intrinsic mitochondrial pathway. This involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[13]

Caption: Mitochondria-dependent apoptosis induced by this compound.

Conclusion

The interaction of this compound with cellular membranes is a multifaceted process with significant implications for cellular function and fate. Through mechanisms including membrane permeabilization, modulation of membrane fluidity, and disruption of lipid raft signaling, this soyasaponin can elicit potent biological responses. The induction of apoptosis via the mitochondrial pathway and the inhibition of inflammatory signaling highlight its potential as a lead compound in drug development. Further research focusing specifically on this compound will be crucial to fully elucidate its therapeutic potential and to develop targeted applications in medicine. This guide provides a solid foundation for researchers to build upon, offering both the theoretical framework and practical methodologies to advance our understanding of this fascinating class of natural products.

References

- 1. Soyasaponins from Zolfino bean as aldose reductase differential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of sub-skinning concentrations of saponin on intracellular Ca2+ and plasma membrane fluidity in cultured cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of liposomal membrane fluidity by flavonoids and isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Lipid Membranes as Key Targets for the Pharmacological Actions of Ginsenosides [frontiersin.org]

- 8. Soyasaponin A1 Inhibits the Lipid Raft Recruitment and Dimerization of TLR4, MyD88 and TRIF in Palmitate-Stimulated Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Soyasaponin Ag inhibits α-MSH-induced melanogenesis in B16F10 melanoma cells via the downregulation of TRP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Group B oleanane triterpenoid extract containing soyasaponins I and III from soy flour induces apoptosis in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant and Quinone Reductase Activity of Soyasaponins in Hepa1c1c7 Mouse Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Administration of Soyasaponin Af for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Soyasaponin Af in animal studies. Due to the limited availability of direct in vivo data for this compound, this document leverages findings from studies on its close isomers, Soyasaponin Ag and Soyasaponin IV, and its aglycone, Soyasapogenol A, to provide robust protocols and key insights for experimental design.

Introduction to this compound

This compound is a triterpenoid saponin found in soybeans and other legumes. As a member of the Group A soyasaponins, it is characterized by sugar moieties attached at both the C-3 and C-22 positions of the soyasapogenol A core structure. Research on closely related soyasaponins suggests a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. These properties make this compound a compound of interest for in vivo investigation in various disease models.

Key Signaling Pathways

In vivo and in vitro studies of Group A soyasaponins and their aglycones have implicated several key signaling pathways in their mechanism of action.

-

PI3K/Akt/NF-κB Pathway: Soyasaponins have been shown to exert anti-inflammatory effects by inhibiting the activation of the PI3K/Akt/NF-κB signaling cascade. This leads to a reduction in the production of pro-inflammatory mediators.

-

MAPK Pathway: Soyasaponin Ag, an isomer of this compound, has been found to inhibit the progression of triple-negative breast cancer by upregulating DUSP6, a negative regulator of the MAPK signaling pathway. This leads to decreased proliferation and increased apoptosis of cancer cells.

Application Notes and Protocols for the Analytical Method Validation of Soyasaponin Af in Complex Matrices

Introduction

Soyasaponin Af, a member of the group A soyasaponins, is a triterpenoid glycoside found in soybeans and other legumes. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, including anti-inflammatory and anti-cancer properties. Accurate and reliable quantification of this compound in complex matrices such as plasma, tissues, and food products is crucial for pharmacokinetic studies, quality control, and formulation development.

This document provides a comprehensive guide for the validation of analytical methods for this compound, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Extraction of this compound from Complex Matrices

The choice of extraction method is critical for achieving high recovery and minimizing matrix effects. Below are recommended protocols for different matrices.

1.1.1. Extraction from Plasma/Serum

This protocol is suitable for pharmacokinetic and bioavailability studies.

-

Materials:

-

Plasma or serum sample

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) solution (e.g., a structurally similar saponin not present in the sample)

-

Centrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

-

Protocol:

-

Pipette 100 µL of plasma or serum into a centrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

-

1.1.2. Extraction from Food Matrices (e.g., Soy-based products)

This protocol is designed for the quantification of this compound in food and nutraceutical products.

-

Materials:

-

Homogenized food sample (e.g., soy milk, tofu, soy flour)

-

80% Methanol or 70% Ethanol

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Ultrasonic bath

-

Shaker

-

Centrifuge

-

-

Protocol:

-

Weigh 1 g of the homogenized sample into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Place on a shaker for 2 hours at room temperature.

-

Centrifuge at 4,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to a smaller volume (e.g., 5 mL) using a rotary evaporator.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the extracted sample onto the cartridge.

-

Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.

-

Elute the soyasaponins with 5 mL of 80% methanol.

-

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Method for Quantification

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 10-20% B, increasing to 90-95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values should be determined by direct infusion of a standard solution.

-

Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

-

Analytical Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Data Presentation

The following tables summarize the acceptance criteria and typical performance data for a validated method for this compound.

Table 1: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | No significant interfering peaks at the retention time of the analyte and IS. |

| Linearity (r²) |

Application Note: Soyasaponin Af as a Reference Standard in Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponins are a diverse group of triterpenoid glycosides naturally occurring in various legumes, most notably soybeans (Glycine max). These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. Soyasaponins are classified into several groups based on their aglycone structure, with Group A and Group B being the most predominant.

Soyasaponin Af, a member of the Group A soyasaponins, is often utilized as a reference standard in phytochemical analysis. Accurate and precise quantification of soyasaponins in plant extracts, finished products, and biological matrices is crucial for quality control, formulation development, and understanding their mechanisms of action. This application note provides detailed protocols and methodologies for the effective use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related saponins in various samples.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C61H94O28 | |

| Molecular Weight | 1275.38 g/mol | |

| CAS Number | 117230-32-7 | |

| Appearance | Colorless Crystal Needle | |

| Purity | ≥90.0% (HPLC) | |

| Storage Temperature | 2-8 °C | |

| Solubility | Soluble in methanol |

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of the reference standard is critical for the reliability of quantitative analysis.

Materials:

-

This compound reference standard (≥90.0% purity)

-

HPLC-grade methanol

-

Analytical balance

-

Volumetric flasks (1 mg/mL, 10 mL)

-

Pipettes

Protocol:

-

Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance.

-

Transfer the weighed standard to a 10 mL volumetric flask.

-

Dissolve the standard in HPLC-grade methanol and make up the volume to the mark to obtain a 1 mg/mL stock solution.

-

Sonicate the stock solution for 10 minutes to ensure complete dissolution.

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Store the stock and working solutions at 2-8°C and protect from light. The stability of saponin solutions can be affected by temperature and pH.

Sample Preparation: Extraction of Soyasaponins from Soybean Flour

The choice of extraction method significantly impacts the yield and integrity of the target analytes. Room temperature extraction is often preferred to prevent the degradation of thermally labile saponins.

Materials:

-

Soybean flour

-

70% aqueous ethanol

-

Stirrer

-

Filter paper

-

Rotary evaporator

-

80% aqueous methanol

Protocol:

-

Weigh 4 g of finely ground soybean flour and transfer to a flask.

-

Add 100 mL of 70% aqueous ethanol to the flask.

-

Stir the mixture for 2.5 hours at room temperature.

-

Filter the extract through filter paper.

-

Evaporate the filtrate to dryness using a rotary evaporator at a temperature below 30°C to avoid degradation of DDMP-conjugated saponins.

-

Redissolve the residue in 10 mL of 80% aqueous methanol.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of soyasaponins.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: Water with 0.05% Trifluoroacetic Acid |

| Gradient Program | 0-15 min: 37-48% A15-40 min: 48-37% A40-50 min: 37% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

Analysis Protocol:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Integrate the peak area of the analyte corresponding to the retention time of this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Quantify the amount of the target saponin in the sample by interpolating its peak area from the calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for phytochemical analysis using a reference standard.

Potential Signaling Pathway Modulated by Soyasaponins

While specific pathways for this compound are not extensively documented, soyasaponins, in general, have been reported to exert anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway.

Troubleshooting & Optimization

Improving the solubility of Soyasaponin Af for cell-based assays.

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Soyasaponin Af in cell-based assays. Below you will find troubleshooting guides and frequently asked questions to enhance the solubility of this compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a triterpenoid saponin and is soluble in organic solvents such as ethanol, methanol, and Dimethyl Sulfoxide (DMSO). Its solubility in aqueous solutions like water or cell culture media is limited, which can lead to precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound for cell-based assays?

For cell-based assays, it is highly recommended to prepare a concentrated stock solution of this compound in a cell-culture compatible organic solvent. DMSO is a common choice for this purpose. Methanol and ethanol are also suitable solvents for creating stock solutions.

Q3: How should I store the this compound stock solution?

Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?

The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should not exceed 0.5% (v/v), although the optimal concentration may vary depending on the cell line.

Protocol for Preparation of this compound Stock Solution

This protocol provides a detailed methodology for preparing a this compound stock solution for use in cell-based assays.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

Procedure:

-

Determine the Desired Stock Concentration: Based on your experimental needs, decide on a suitable concentration for your stock solution. A common starting point is 10 mM.

-

Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

-

Dissolve the Compound:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath or incubator for 5-10 minutes. Intermittent vortexing during warming can aid dissolution.

-

-

Sterilization (Optional but Recommended): If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Table 1: Recommended Parameters for this compound Stock Solution

| Parameter | Recommendation |

| Solvent | DMSO (cell culture grade) |

| Stock Concentration | 10 mM (can be adjusted based on solubility and experimental needs) |

| Storage Temperature | -20°C or -80°C |

|

Troubleshooting low recovery of Soyasaponin Af from biological samples.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Soyasaponin Af from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from biological samples?

A1: The primary challenges include the complex nature of biological matrices, the presence of interfering substances like proteins and lipids, and the inherent chemical properties of soyasaponins. These factors can lead to low extraction efficiency, matrix effects during analysis, and degradation of the analyte.[1][2] Soyasaponins are also structurally diverse, with various glycosylation and acetylation patterns, which can hinder their separation and quantification.[3]

Q2: Why is protein precipitation a critical step, and which method is most effective?

A2: Biological samples such as plasma and serum contain high concentrations of proteins that can interfere with the extraction and analysis of this compound. Protein precipitation is essential to remove these interfering macromolecules.[2] While several methods exist, the choice of precipitation solvent can significantly impact recovery. For instance, methanol precipitation has been shown to effectively precipitate a majority of serum proteins.[2] However, for some analytes, acetonitrile has been reported to provide cleaner extracts than methanol.[4] The optimal method should be empirically determined for your specific sample type and analytical workflow.

Q3: How does Solid-Phase Extraction (SPE) improve the recovery of this compound?

A3: Solid-Phase Extraction (SPE) is a crucial sample clean-up step that isolates this compound from other components in the biological matrix that were not removed by protein precipitation.[5][6] By using an appropriate sorbent, such as C18 or a hydrophilic-lipophilic balance (HLB) polymer, it is possible to retain this compound while washing away interfering substances.[5][6] This leads to a cleaner sample, reduced matrix effects, and improved analytical sensitivity.[6]

Q4: What are "matrix effects" in LC-MS analysis, and how can they be minimized for this compound?

A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1] Minimizing matrix effects is crucial for reliable analysis. This can be achieved through effective sample preparation, including protein precipitation and optimized SPE, as well as by using a suitable internal standard.[1][7]

Q5: What are the optimal storage conditions for biological samples to ensure the stability of this compound?

A5: The stability of analytes in biological samples is critical for accurate quantification. For many biological molecules, storage at -80°C is recommended to minimize degradation. Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. One study on metabolite stability in plasma showed that snap-freezing in liquid nitrogen and rapid thawing in a room temperature water bath resulted in minimal changes in metabolite levels, even after 10 freeze-thaw cycles.[8]

Troubleshooting Guide: Low Recovery of this compound

This guide addresses common issues encountered during the extraction and analysis of this compound from biological samples.

| Problem | Potential Cause | Recommended Solution | Citation |

| Low Recovery After Protein Precipitation | Inefficient protein removal. | Optimize the ratio of precipitation solvent to sample volume. A 3:1 to 5:1 ratio is commonly recommended. Acetonitrile is often more efficient than methanol for protein precipitation. | [4] |

| Co-precipitation of this compound with proteins. | Adjust the pH of the sample before precipitation. The solubility of some saponins is pH-dependent. | [9] | |

| Low Recovery After Solid-Phase Extraction (SPE) | Inappropriate SPE sorbent. | Test different sorbent types. While C18 is common, hydrophilic-lipophilic balance (HLB) sorbents can offer higher recovery for a broader range of compounds and are less affected by drying. | [5][6] |

| Suboptimal wash and elution steps. | Systematically optimize the wash and elution solvents. The wash solvent should be strong enough to remove interferences without eluting this compound. The elution solvent must be strong enough to fully recover the analyte. | [10] | |

| Breakthrough during sample loading. | Ensure the sample is loaded onto the SPE cartridge at an appropriate flow rate. Overly rapid loading can lead to incomplete retention. | [11] | |

| Poor Peak Shape or Signal Intensity in LC-MS | Matrix effects from co-eluting compounds. | Improve sample clean-up by optimizing the SPE wash steps. Consider using a more selective SPE sorbent. | [6][12] |

| Degradation of this compound. | Ensure all extraction and analysis steps are performed at appropriate temperatures to prevent degradation of heat-labile saponins. | [10] | |

| Suboptimal LC-MS/MS parameters. | Optimize the mobile phase composition, gradient, and mass spectrometry parameters (e.g., collision energy, ion source settings) for this compound. | [7] | |

| High Variability Between Replicates | Inconsistent sample processing. | Ensure precise and consistent execution of each step of the protocol, including pipetting, vortexing, and incubation times. | [7] |

| Sample instability. | Minimize the time samples are at room temperature. Process samples on ice and store extracts at -80°C until analysis. Avoid multiple freeze-thaw cycles. | [8] |

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma using Protein Precipitation and C18 Solid-Phase Extraction

This protocol is a general guideline and may require optimization for specific applications.

1. Materials:

-

Human plasma

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Ultrapure water

-

C18 SPE cartridges (e.g., 100 mg, 3 mL)

-

Internal Standard (IS) solution (e.g., a structurally similar saponin not present in the sample)

2. Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Spike 200 µL of plasma with the internal standard solution.

-

Add 600 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute this compound with 1 mL of methanol into a clean collection tube.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

-

Protocol 2: LC-MS/MS Analysis of this compound

1. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be 10% B, increasing to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

2. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Optimization is required.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies on saponin analysis, which can serve as a reference for expected performance.

Table 1: Recovery of Saikosaponin A from Rat Plasma [1]

| Concentration (ng/mL) | Recovery (%) |

| 40 | 82.6 ± 7.6 |

| 400 | 87.1 ± 6.1 |

| 4000 | 81.8 ± 3.4 |

| Internal Standard (408 ng/mL) | 83.0 ± 4.6 |

Table 2: Intra- and Inter-day Precision and Accuracy for Saikosaponin A in Rat Plasma [1]

| Concentration (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (%) |

| 40 | 4.8 | 103.7 | 10.1 | 99.9 |

| 400 | 3.0 | 95.2 | 8.4 | 95.1 |

| 4000 | 4.1 | 96.5 | 9.2 | 97.3 |

Table 3: LC-MS/MS Method Validation Parameters for NC-8 in Rat Plasma [7]

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| LLOQ | 0.5 ng/mL |

| Recovery | 1.5 ng/mL: 85.7 ± 4.3% 40 ng/mL: 88.2 ± 3.1% 400 ng/mL: 91.5 ± 2.8% |

| Matrix Effect | 1.5 ng/mL: 92.4 ± 5.1% 40 ng/mL: 95.1 ± 3.7% 400 ng/mL: 93.8 ± 4.2% |

Visualizations

Experimental Workflow

Caption: General workflow for the extraction and analysis of this compound from biological samples.

Signaling Pathways Modulated by Triterpenoid Saponins

Caption: Triterpenoid saponins can inhibit the MAPK and NF-κB signaling pathways.

References

- 1. omicsonline.org [omicsonline.org]

- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of soyasaponins in soy with LC-MS following structural unification by partial alkaline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of commercial solid-phase extraction sorbents for the sample preparation of potato glycoalkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. DSpace [dr.lib.iastate.edu]

- 11. Pharmacokinetic Profiling and Tissue Distribution of Seven Key Saponins in Rats Following Oral Administration of Panacis Japonici Rhizoma Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Best practices for handling and storing Soyasaponin Af standards.

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Soyasaponin Af analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound standard upon receipt?

A1: Upon receipt, the solid this compound standard should be stored in a tightly sealed container at 2-8°C, protected from light. For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent degradation from moisture and oxidation.

Q2: What is the recommended solvent for dissolving this compound standards?

A2: Methanol or ethanol are the recommended solvents for preparing stock solutions of this compound.[1] These solvents provide good solubility and are compatible with common analytical techniques such as HPLC.

Q3: How should I prepare and store stock solutions of this compound?

A3: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in HPLC-grade methanol or ethanol.[1] It is recommended to use volumetric flasks for accurate concentration determination. Stock solutions should be stored in tightly sealed amber vials at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions from the stock solution for each experiment.

Q4: What is the stability of this compound in solution?

A4: this compound, like other acetylated group A soyasaponins, can be unstable in solution, particularly under certain conditions.[2] Stability is affected by temperature, pH, and the solvent. Aqueous solutions should be avoided for long-term storage as they can lead to hydrolysis of the acetyl groups. Ethanolic solutions have been shown to have a stabilizing effect on some soyasaponins.[3] It is best to prepare fresh solutions for analysis.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway for this compound involves the hydrolysis of its acetyl groups, particularly from the sugar moieties. This can be accelerated by exposure to heat, acidic, or alkaline conditions.[3] This deacetylation can lead to the formation of other group A soyasaponins, which may interfere with accurate quantification.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and analysis of this compound standards.

Issue 1: Inconsistent or inaccurate quantitative results.

-

Possible Cause 1: Standard degradation.

-

Solution: Ensure that the solid standard has been stored correctly at 2-8°C and protected from light. Prepare fresh stock solutions and working standards for each set of experiments. Avoid repeated freeze-thaw cycles of the stock solution.

-

-

Possible Cause 2: Improper solution preparation.

-

Solution: Use calibrated analytical balances and volumetric glassware for preparing standard solutions. Ensure the standard is completely dissolved before making final dilutions.

-

-

Possible Cause 3: HPLC system variability.

-

Solution: Equilibrate the HPLC system thoroughly with the mobile phase before analysis. Use an internal standard to correct for variations in injection volume and system performance.[4]

-

Issue 2: Poor peak shape (e.g., tailing, fronting, or splitting) in HPLC analysis.

-

Possible Cause 1: Column overload.

-

Solution: Reduce the concentration of the injected standard. Dilute the sample to fall within the linear range of the detector.

-

-

Possible Cause 2: Incompatibility between the sample solvent and mobile phase.

-

Solution: Whenever possible, dissolve the standard in the initial mobile phase. If a different solvent is used for the stock solution, ensure the injection volume is small enough to not disrupt the chromatography.

-

-

Possible Cause 3: Column contamination or degradation.

-

Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

-

-

Possible Cause 4: Secondary interactions with the stationary phase.

-

Solution: The addition of a small amount of an acid modifier, such as trifluoroacetic acid (TFA), to the mobile phase can help to improve peak shape by minimizing secondary interactions.[5]

-

Issue 3: Appearance of unexpected peaks in the chromatogram.

-

Possible Cause 1: Degradation of the standard.

-

Solution: This may indicate the presence of deacetylated forms of this compound. Prepare fresh standard solutions and handle them with care to minimize exposure to heat and extreme pH.

-

-

Possible Cause 2: Contamination.

-

Solution: Ensure all solvents, vials, and equipment are clean. Use HPLC-grade solvents and filter all solutions before injection.

-

-

Possible Cause 3: Carryover from previous injections.

-

Solution: Implement a thorough needle wash protocol in the autosampler method. Inject a blank solvent after high-concentration samples to check for carryover.

-

Data Presentation

Table 1: Recommended Storage Conditions for this compound Standards

| Form | Storage Temperature | Light Protection | Atmosphere |

| Solid Powder | 2-8°C | Required | Inert gas (e.g., N₂, Ar) recommended for long-term storage |

| Stock Solution | -20°C or -80°C | Required (use amber vials) | Tightly sealed |

Table 2: Common Solvents for this compound

| Solvent | Purpose | Grade | Notes |